N-BOC-cis-4-Cyanomethyl-L-proline

Description

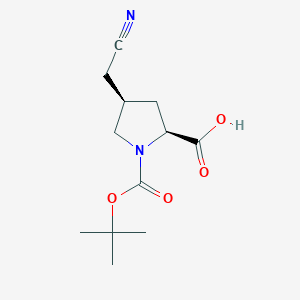

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(2S,4R)-4-(cyanomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-7-8(4-5-13)6-9(14)10(15)16/h8-9H,4,6-7H2,1-3H3,(H,15,16)/t8-,9-/m0/s1 |

InChI Key |

ZOQSRCNKWLMRMW-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)CC#N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for N Boc Cis 4 Cyanomethyl L Proline and Its Analogs

Precursor Synthesis and Derivatization Strategies

The construction of the N-BOC-cis-4-Cyanomethyl-L-proline scaffold hinges on the effective synthesis and derivatization of key proline precursors. These strategies are designed to introduce the desired functionality at the C4 position with high stereochemical fidelity.

Pathways from 4-Hydroxy-L-proline

The most common and economically viable starting material for the synthesis of 4-substituted proline analogs is 4-hydroxy-L-proline. ethz.chresearchgate.net The initial step in the synthesis of this compound is the protection of the secondary amine of 4-hydroxy-L-proline with a tert-butoxycarbonyl (BOC) group. This is typically achieved by reacting 4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com

Following BOC protection, the hydroxyl group at the C4 position is oxidized to a ketone to furnish N-BOC-4-oxo-L-proline. ethz.chnih.govsigmaaldrich.comsigmaaldrich.com This oxidation is a critical step and can be accomplished using various oxidizing agents. A common method involves Swern oxidation or the use of other reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The resulting N-BOC-4-oxo-L-proline is a versatile intermediate for the introduction of various substituents at the 4-position. nih.gov

A Chinese patent describes a process for synthesizing N-BOC-cis-4-hydroxyproline methyl ester, which involves the BOC protection of 4-hydroxy-L-proline followed by esterification. google.com While this leads to a related precursor, for the synthesis of the cyanomethyl derivative, the oxidation to the 4-oxo intermediate is generally the preferred route.

Introduction of the Cyanomethyl Moiety

The introduction of the cyanomethyl group at the C4 position of the proline ring is a key transformation. While a direct, one-step cyanomethylation of N-BOC-4-oxo-L-proline is not extensively documented, a plausible and effective two-step approach can be inferred from established organic synthesis reactions.

The first step would likely involve a condensation reaction of N-BOC-4-oxo-L-proline with a reagent containing an activated methylene (B1212753) group adjacent to a nitrile. A Horner-Wadsworth-Emmons reaction using a phosphonate (B1237965) reagent such as diethyl (cyanomethyl)phosphonate is a common and effective method for forming carbon-carbon double bonds. This reaction would yield an intermediate with a cyanomethylene group at the 4-position, specifically N-BOC-4-(cyanomethylene)-L-proline.

The second step is the stereoselective reduction of the exocyclic double bond to yield the desired cis-4-cyanomethyl substituent. The stereochemical outcome of this reduction is paramount. The choice of reducing agent and reaction conditions will dictate the diastereoselectivity of the reaction, favoring the formation of the cis isomer over the trans isomer.

Optimization of Stereochemical Purity in Synthesis

Achieving high stereochemical purity is a critical aspect of the synthesis of this compound. The desired cis configuration, where the cyanomethyl group is on the same face of the pyrrolidine (B122466) ring as the carboxyl group, is established during the reduction of the N-BOC-4-(cyanomethylene)-L-proline intermediate.

The stereoselectivity of this reduction can be influenced by several factors, including the choice of catalyst and hydrogen source. Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. The use of heterogeneous catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al₂O₃) can provide high diastereoselectivity. The steric hindrance of the catalyst surface and the substrate can direct the approach of hydrogen to the less hindered face of the double bond, leading to the preferential formation of one diastereomer. For instance, in the synthesis of other 4-substituted prolines, hydrogenation often proceeds with high diastereoselectivity. nih.gov

The choice of solvent can also play a role in the stereochemical outcome. Protic solvents may influence the conformation of the substrate and its interaction with the catalyst surface. The optimization of these reaction parameters is crucial for maximizing the yield of the desired cis isomer and minimizing the formation of the unwanted trans diastereomer. Diastereoselective reductions of related chiral α-ketoamides derived from proline esters have been shown to be highly dependent on the solvent system. rsc.org

Table 1: Hypothetical Reaction Conditions for the Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1. BOC Protection | 4-Hydroxy-L-proline | (Boc)₂O, Base (e.g., NaOH, Et₃N), Solvent (e.g., Dioxane/Water, CH₂Cl₂) | N-BOC-4-hydroxy-L-proline |

| 2. Oxidation | N-BOC-4-hydroxy-L-proline | Oxidizing agent (e.g., PCC, Swern oxidation), Solvent (e.g., CH₂Cl₂) | N-BOC-4-oxo-L-proline |

| 3. Condensation | N-BOC-4-oxo-L-proline | Diethyl (cyanomethyl)phosphonate, Base (e.g., NaH), Solvent (e.g., THF) | N-BOC-4-(cyanomethylene)-L-proline |

| 4. Reduction | N-BOC-4-(cyanomethylene)-L-proline | H₂, Catalyst (e.g., Pd/C, Rh/Al₂O₃), Solvent (e.g., MeOH, EtOH) | This compound |

Role of the tert-Butoxycarbonyl (BOC) Protecting Group

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for the amino function in peptide synthesis and the synthesis of amino acid derivatives. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under specific acidic conditions.

Strategies for Amino Group Protection

The protection of the secondary amine of the proline ring is essential to prevent unwanted side reactions during the subsequent synthetic transformations. The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. google.com The reaction is generally high-yielding and proceeds under mild conditions. The choice of base and solvent can be varied to suit the specific substrate and scale of the reaction. Common solvent systems include mixtures of water and organic solvents like dioxane or tetrahydrofuran (B95107) (THF).

Selective Deprotection Techniques and Considerations

The removal of the BOC group, or deprotection, is a crucial step, particularly when the protected amino acid is to be used in peptide synthesis. The BOC group is labile to strong acids. A solution of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is commonly used for this purpose. nih.gov Another common reagent is hydrogen chloride (HCl) in an organic solvent like dioxane or diethyl ether.

Table 2: Comparison of Common BOC Deprotection Reagents

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% TFA in CH₂Cl₂, room temperature | Fast and efficient, volatile byproducts | Harshly acidic, can cleave other acid-labile groups |

| Hydrogen Chloride (HCl) | 4M HCl in dioxane, room temperature | Effective, readily available | Can sometimes cause side reactions with sensitive substrates |

| Formic Acid | Neat or in a solvent, room temperature to gentle warming | Milder than TFA or HCl | Slower reaction times, potential for formylation as a side reaction |

Advanced Synthetic Approaches

The preparation of this compound often commences from readily available chiral precursors, such as (2S,4R)-4-hydroxy-L-proline. Advanced synthetic strategies are pivotal in controlling the stereochemistry at the C4 position and achieving high yields of the desired cis isomer.

Chemo- and Diastereoselective Synthetic Routes

The introduction of the cyanomethyl group at the C4 position of the proline ring with cis stereochemistry requires carefully orchestrated reaction sequences that prioritize both chemoselectivity (differentiating between reactive sites) and diastereoselectivity (controlling the formation of stereoisomers).

A common and effective strategy involves a multi-step sequence starting from N-BOC-protected (2S,4R)-4-hydroxy-L-proline methyl ester. This approach typically involves an oxidation-olefination-reduction sequence.

Oxidation of the C4-Hydroxyl Group: The initial step is the oxidation of the secondary alcohol at the C4 position to a ketone. This can be achieved using various oxidizing agents. A well-established method employs a combination of trichloroisocyanuric acid (TCICA) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in an appropriate solvent like ethyl acetate (B1210297). researchgate.net This method is known for its mild conditions and high efficiency.

Wittig Olefination: The resulting 4-keto-proline derivative is then subjected to a Wittig reaction to introduce the cyanomethylidene group. This is a crucial step for establishing the carbon framework of the desired side chain. The use of a phosphonium (B103445) ylide, such as (cyanomethyl)triphenylphosphonium chloride, in the presence of a suitable base, facilitates the formation of the exocyclic double bond. The choice of base and reaction conditions can influence the E/Z selectivity of the resulting alkene, which may have implications for the subsequent reduction step.

Diastereoselective Reduction: The final key step to establish the cis stereochemistry is the diastereoselective reduction of the C=C double bond. Catalytic hydrogenation is the most common method. The stereochemical outcome of the hydrogenation is often directed by the resident stereocenter at C2. The catalyst, solvent, and hydrogenation conditions (pressure, temperature) are critical parameters that must be optimized to achieve high diastereoselectivity in favor of the cis product. For instance, hydrogenation over a palladium catalyst (e.g., Pd/C) often leads to the desired cis isomer due to the steric hindrance posed by the N-BOC group, which directs the approach of hydrogen from the opposite face.

An alternative approach to achieve high diastereoselectivity involves the use of chiral catalysts or auxiliaries, although for the synthesis of cis-4-substituted prolines, substrate-controlled hydrogenation is often effective.

The following table summarizes a representative chemo- and diastereoselective synthetic route:

| Step | Reaction | Reagents and Conditions | Key Transformation | Typical Yield | Diastereomeric Ratio (cis:trans) |

| 1 | Oxidation | N-BOC-(2S,4R)-hydroxy-L-proline methyl ester, TCICA, TEMPO, EtOAc | C4-OH to C4=O | >95% | N/A |

| 2 | Wittig Olefination | 4-keto-proline derivative, (Ph3PCH2CN)Cl, NaH, DMSO | C4=O to C4=CHCN | 70-85% | N/A |

| 3 | Hydrogenation | N-BOC-4-(cyanomethylidene)-L-proline methyl ester, H2, Pd/C, MeOH | C4=CHCN to cis-C4-CH2CN | >90% | >95:5 |

| 4 | Saponification | This compound methyl ester, LiOH, H2O/THF | Methyl ester to Carboxylic acid | >95% | N/A |

Scalability and Efficiency in Preparation Methods

The transition from a laboratory-scale synthesis to a large-scale, efficient process presents several challenges that need to be addressed. For the synthesis of this compound, scalability and efficiency are paramount for its practical application.

Process Optimization: Each step in the synthetic sequence must be optimized for large-scale production. This includes the use of cost-effective and readily available starting materials and reagents. For instance, while specialized and expensive chiral catalysts can offer high selectivity, a substrate-controlled diastereoselective hydrogenation using a standard heterogeneous catalyst like Pd/C is often more economically viable for large-scale synthesis.

Reagent and Solvent Selection: The choice of reagents and solvents is critical for scalability. The use of hazardous or difficult-to-handle reagents, such as certain strong bases or pyrophoric materials, should be minimized or replaced with safer alternatives. Solvents should be chosen based on their efficacy, safety profile, environmental impact, and ease of recovery and recycling. For example, replacing chlorinated solvents with more environmentally benign options like ethyl acetate or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a key consideration in green chemistry and process development.

Purification Methods: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and costly on a large scale. Therefore, developing purification methods based on crystallization, extraction, or distillation is crucial for an efficient process. For the synthesis of this compound, the final product and key intermediates are often crystalline solids, which facilitates purification by recrystallization. This not only improves the purity but can also enhance the diastereomeric excess of the desired cis isomer.

The following table highlights key considerations for the scalable and efficient preparation of this compound:

| Parameter | Laboratory-Scale Approach | Scalable & Efficient Approach | Rationale |

| Starting Material | High-purity, small quantity | Readily available, bulk quantity | Cost-effectiveness and availability |

| Oxidation Reagent | Swern, Dess-Martin | TCICA/TEMPO, Bleach/TEMPO | Safety, cost, and ease of handling |

| Purification | Column chromatography | Crystallization, extraction | Cost, time, and scalability |

| Solvent Usage | Dichloromethane, Chloroform | Ethyl acetate, 2-MeTHF, Toluene | Safety, environmental impact, and recovery |

| Process Flow | Step-wise with isolation | Telescoped steps where possible | Increased throughput and reduced waste |

By implementing these advanced synthetic strategies and focusing on process optimization, the chemo- and diastereoselective synthesis of this compound can be achieved in a scalable and efficient manner, making this valuable building block more accessible for various applications.

Stereochemistry and Conformational Analysis

Conformational Preferences of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). In the Cγ-endo pucker, the Cγ atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-exo pucker, it is on the same side. The energy barrier between these two states is relatively low, allowing for rapid interconversion. researchgate.net However, the presence of substituents on the ring can significantly bias this equilibrium towards one pucker over the other. nih.gov

Impact of cis-Substitution at the 4-Position on Ring Pucker

The stereochemistry of substitution at the 4-position of the pyrrolidine ring has a profound impact on the ring's conformational preference. In the case of N-BOC-cis-4-Cyanomethyl-L-proline, the cyanomethyl group is in a cis relationship with the carboxyl group at the 2-position. This arrangement corresponds to a (2S, 4S) configuration.

Electron-withdrawing substituents at the 4S position, such as the cyanomethyl group, strongly favor an endo ring pucker. nih.govnih.gov This preference is attributed to stereoelectronic effects, specifically hyperconjugative interactions. The electron-withdrawing nature of the substituent leads to a preference for a pseudo-axial orientation on the pyrrolidine ring to maximize favorable orbital overlap. nih.gov This strong bias towards the endo pucker in 4S-substituted prolines promotes more extended peptide conformations. nih.gov

Interplay of Substituents and Protecting Groups on Conformation

While the 4S-cyanomethyl group strongly directs the ring towards an endo pucker, the N-BOC group can also influence the local conformation. The N-BOC group, along with other N-acyl groups, can affect the cis-trans isomerization of the amide bond preceding the proline residue. nih.gov In the context of an endo ring pucker, which is favored by the cis-4-cyanomethyl group, the preference for a trans or cis amide bond is weaker. nih.gov However, studies on related N-acylated 4S-substituted prolines have shown that even with a strong preference for the endo pucker, an extended conformation with a cis amide bond can be observed. nih.gov

Theoretical and Experimental Approaches to Conformational Characterization

The conformational landscape of substituted prolines like this compound is investigated through a combination of theoretical and experimental methods.

Theoretical Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model the potential energy surface of proline derivatives and to determine the relative energies of different conformers. nih.govacs.orgshu.edu These calculations can predict the preferred ring pucker and the rotational barriers for bond rotations. acs.orgrsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule in solution, allowing for the exploration of different conformational states and the transitions between them. nih.gov

Experimental Approaches:

X-ray Crystallography: This technique provides high-resolution structural information of the molecule in its crystalline state, revealing precise bond lengths, bond angles, and the solid-state conformation, including the ring pucker. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation of molecules in solution. nih.govacs.orgumn.edu By analyzing parameters such as nuclear Overhauser effects (NOEs) and coupling constants, the preferred ring pucker and the cis/trans ratio of the preceding amide bond can be determined. nih.gov For instance, the vicinal coupling constants involving the Cγ protons can differentiate between the Cγ-endo and Cγ-exo puckers. nih.gov

The combination of these theoretical and experimental techniques provides a comprehensive understanding of the stereochemical and conformational properties of this compound, which is crucial for its application in the design of conformationally constrained peptides and peptidomimetics.

Applications in Organic Synthesis As a Chiral Building Block

Integration into Peptide and Peptidomimetic Scaffolds

The incorporation of substituted prolines is a well-established strategy to control the local and global conformation of peptides. This is primarily due to their ability to influence the cis-trans isomerization of the preceding peptide bond and to restrict the backbone dihedral angles.

Design of Conformationally Constrained Peptide Analogs

While direct studies involving N-BOC-cis-4-Cyanomethyl-L-proline are scarce, the introduction of a 4-substituent is known to significantly impact peptide conformation. For instance, the electronegativity and steric bulk of the substituent at the C4 position can influence the endo/exo pucker of the pyrrolidine (B122466) ring, thereby affecting the φ and ψ dihedral angles of the peptide backbone. The cyanomethyl group, with its linear geometry and moderate steric demand, could be envisioned to favor a specific ring pucker, leading to predictable conformational ordering in peptide analogs. This could be instrumental in stabilizing specific secondary structures like β-turns or polyproline helices, which are often critical for biological activity.

Synthesis of Cyclic and Linear Peptidomimetics

The cyanomethyl group in this compound serves as a versatile chemical handle. In the synthesis of peptidomimetics, this group could be chemically transformed into a variety of other functionalities. For example, reduction of the nitrile could yield an aminomethyl group, which could be used for cyclization or for appending other molecular fragments. Alternatively, hydrolysis of the nitrile would provide a carboxymethyl group, introducing an additional acidic moiety. These transformations would allow for the creation of novel cyclic and linear peptidomimetics with unique structural and functional properties. The cis-stereochemistry would ensure a defined spatial relationship between the appended group and the peptide backbone, a critical factor in designing molecules that can effectively mimic or disrupt protein-protein interactions.

Precursor for Novel N-Heterocyclic Compounds

The proline scaffold itself is a privileged N-heterocycle. The cyanomethyl group of this compound provides a reactive site for the construction of more complex heterocyclic systems. For instance, the nitrile group can participate in cyclization reactions with adjacent functionalities, either on the proline ring itself or on neighboring residues in a peptide chain. This could lead to the formation of bicyclic or spirocyclic systems containing fused or bridged nitrogen-containing rings. Such novel heterocyclic scaffolds are of great interest in medicinal chemistry due to their rigid structures and potential for diverse biological activities. While specific examples utilizing the cyanomethyl derivative are not documented, the general principle of using substituted prolines as precursors for complex heterocycles is a known synthetic strategy.

Use in the Construction of Complex Molecular Architectures

Beyond peptides and heterocycles, chiral building blocks like this compound have potential applications in the total synthesis of complex natural products and other architecturally challenging molecules. The defined stereochemistry and multiple functional groups allow for its use as a chiral scaffold onto which other fragments can be assembled in a controlled manner. The cyanomethyl group can be a key reactive handle for carbon-carbon bond formation or for introduction of other functionalities late in a synthetic sequence. However, the lack of published research utilizing this specific compound in total synthesis means its utility in this area remains a subject of speculation.

Application as a Linker Component in Conjugate Systems (e.g., ADCs, PROTACs)

The development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the design of the linker that connects the targeting moiety to the payload or the E3 ligase ligand. While polyethylene (B3416737) glycol (PEG) and alkyl chains are common linker components, there is growing interest in incorporating more rigid and defined structures to control the spatial orientation and physicochemical properties of the conjugate.

Proline derivatives are attractive candidates for linker design due to their conformational rigidity. The cyanomethyl group of this compound could be chemically modified to provide an attachment point for either the antibody/targeting ligand or the cytotoxic/E3 ligase-recruiting moiety. For example, reduction of the nitrile to an amine would allow for amide bond formation. The defined cis-stereochemistry would provide a fixed exit vector from the proline ring, potentially leading to more homogenous and structurally defined conjugates. This could have a significant impact on the efficacy and pharmacokinetic properties of the resulting therapeutic. Despite this potential, there is currently no published evidence of this compound being used in ADC or PROTAC linkers.

Catalytic Roles and Organocatalysis

N-BOC-cis-4-Cyanomethyl-L-proline as a Chiral Organocatalyst

This compound is a bifunctional organocatalyst, possessing both a nucleophilic secondary amine (after in-situ deprotection or as part of a cooperative catalytic system) and a Brønsted acidic carboxylic acid. This dual functionality is characteristic of proline-based catalysts and is central to their catalytic activity. nih.govnih.govdntb.gov.uaresearchgate.net The rigid pyrrolidine (B122466) ring, a hallmark of the proline scaffold, provides a well-defined chiral environment essential for inducing stereoselectivity in chemical reactions. wikipedia.org

The N-BOC (tert-butoxycarbonyl) group is a bulky protecting group that influences the catalyst's solubility and steric profile. While the BOC group is often removed to liberate the secondary amine for catalysis, its presence in precursor form is crucial for the synthesis and handling of the molecule. nih.govnih.gov The cyanomethyl group (-CH₂CN) at the 4-position is an electron-withdrawing substituent. This feature can modulate the acidity of the carboxylic acid proton and the nucleophilicity of the enamine intermediate formed during the catalytic cycle, thereby fine-tuning the catalyst's reactivity and selectivity.

Asymmetric Induction in Catalytic Transformations

The primary role of a chiral organocatalyst like this compound is to facilitate the formation of one enantiomer of a product in preference to the other. This process, known as asymmetric induction, is a cornerstone of modern synthetic chemistry. The mechanism of asymmetric induction by proline-based catalysts is well-established and proceeds through the formation of a chiral enamine or iminium ion intermediate. clockss.orgyoutube.com

In a typical reaction, the secondary amine of the deprotected proline catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This enamine then attacks an electrophile. The stereochemical outcome of the reaction is dictated by the specific orientation of the reactants in the transition state, which is controlled by the chiral scaffold of the catalyst. The bulky N-BOC group, if present or partially cleaved, and the cyanomethyl substituent can create specific steric interactions that favor one transition state geometry over others, leading to high enantioselectivity. nih.gov The carboxylic acid group plays a crucial role by acting as a proton shuttle and by orienting the electrophile through hydrogen bonding, further enhancing stereocontrol. clockss.orgyoutube.com

Specific Reaction Applications (e.g., Aldol (B89426), Mannich Reactions, Aminonitriles Synthesis)

While specific documented examples of this compound as a catalyst are not extensively reported, its structural similarity to other 4-substituted proline derivatives allows for informed predictions of its applicability in several key organic reactions.

Aldol Reaction: The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are renowned for catalyzing direct asymmetric aldol reactions between ketones and aldehydes. researchgate.netsemanticscholar.org It is anticipated that this compound, after deprotection, would effectively catalyze such reactions. The electron-withdrawing cyanomethyl group could potentially enhance the reactivity of the enamine intermediate.

Table 1: Representative Proline-Catalyzed Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | - | 76% | 68% |

This table presents data for similar proline-based catalysts to illustrate typical outcomes in aldol reactions. nih.govclockss.org

Mannich Reaction: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound. Proline-based catalysts are highly effective in promoting asymmetric Mannich reactions, particularly with N-BOC-protected imines. nih.gov20.210.105springernature.comarkat-usa.org The catalyst forms a chiral enamine with the carbonyl donor, which then adds to the imine acceptor with high stereocontrol. The resulting β-amino carbonyl compounds are valuable synthetic intermediates. nih.gov

Table 2: Proline-Catalyzed Asymmetric Mannich Reaction

| Catalyst | Aldehyde Donor | Imine Acceptor | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield (%) |

|---|---|---|---|---|---|---|

| (S)-Proline | Hexanal | N-Boc-benzaldimine | Acetonitrile | >95:5 | >99% | Good |

This table showcases the high efficiency and stereoselectivity achievable in Mannich reactions using proline-based catalysts. nih.gov20.210.105

Aminonitriles Synthesis: The Strecker reaction, which produces α-aminonitriles from aldehydes, amines, and a cyanide source, can be catalyzed by organocatalysts. L-proline has been shown to be an efficient catalyst for the one-pot synthesis of a variety of α-aminonitriles. researchgate.netmdpi.com The cyanomethyl group within the this compound structure might influence the catalyst's performance in this specific transformation, although direct studies are needed.

Mechanistic Insights into Catalytic Cycles

The catalytic cycle of proline-based catalysts, including this compound (following deprotection), is generally understood to proceed through two primary pathways: enamine catalysis and iminium catalysis.

Enamine Catalysis: In reactions like the aldol and Mannich reactions, the catalytic cycle begins with the formation of a chiral enamine between the proline catalyst and a carbonyl donor (e.g., a ketone or aldehyde). This enamine is more nucleophilic than the corresponding enol or enolate and adds to an electrophile (e.g., an aldehyde or imine). The stereoselectivity is governed by the approach of the electrophile to the enamine, which is directed by the chiral environment of the catalyst. The carboxylic acid group of the catalyst activates the electrophile through hydrogen bonding, leading to a highly organized, chair-like transition state. youtube.comlibretexts.org After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst.

Iminium Catalysis: In other reactions, such as Diels-Alder or Michael additions, the proline catalyst can activate α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. The chiral catalyst then directs the approach of the nucleophile, leading to an enantioselective transformation.

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Pathways Involving N-BOC-cis-4-Cyanomethyl-L-proline

The primary reaction pathway to this compound typically originates from a protected 4-hydroxy-L-proline derivative. A common precursor is N-BOC-cis-4-hydroxy-L-proline, which can be synthesized from commercially available trans-4-hydroxy-L-proline. guidechem.comsigmaaldrich.commedkoo.comsigmaaldrich.com The synthesis of the target compound involves the conversion of the hydroxyl group into a suitable leaving group, followed by nucleophilic substitution with a cyanide source.

A plausible reaction pathway can be outlined as follows:

Activation of the Hydroxyl Group: The hydroxyl group of N-BOC-cis-4-hydroxy-L-proline methyl ester is first activated to facilitate nucleophilic substitution. This is often achieved by converting it into a sulfonate ester, such as a tosylate or mesylate. This reaction proceeds via a standard nucleophilic attack of the hydroxyl oxygen on the sulfonyl chloride.

Nucleophilic Substitution: The activated intermediate then undergoes an SN2 reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. The cyanide ion acts as the nucleophile, displacing the leaving group (e.g., tosylate) to form the cyanomethyl group. The stereochemistry at the C4 position is critical and is generally inverted during this step, which necessitates starting with the appropriate stereoisomer of the 4-hydroxyproline (B1632879) derivative to obtain the desired cis product.

An alternative pathway involves the oxidation of N-BOC-4-hydroxy-L-proline methyl ester to the corresponding ketone, N-BOC-4-oxo-L-proline methyl ester. guidechem.comnih.gov This ketone can then undergo a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction to introduce a cyanomethylene group, which is subsequently reduced to the cyanomethyl group. guidechem.com The diastereoselective hydrogenation of the cyanomethylene intermediate is a key step in controlling the stereochemistry of the final product. guidechem.com

Studies on Selectivity and Yield Optimization

The selectivity and yield of the synthesis of this compound are influenced by several factors, including the choice of reagents, solvents, and reaction conditions.

Stereoselectivity: Achieving the desired cis stereochemistry between the carboxyl group at C2 and the cyanomethyl group at C4 is a primary challenge. When starting from N-BOC-trans-4-hydroxy-L-proline, the SN2 displacement of a leaving group at the C4 position with cyanide typically proceeds with inversion of configuration, leading to the desired cis product. The choice of a non-participating solvent is crucial to prevent solvent-assisted reactions that could lead to a mixture of stereoisomers.

In the alternative pathway involving the hydrogenation of an N-BOC-4-cyanomethylene-L-proline intermediate, the choice of catalyst and hydrogenation conditions is paramount for achieving high diastereoselectivity. guidechem.com Different catalysts can favor the formation of either the cis or trans isomer.

Leaving Group: The choice of the leaving group in the SN2 reaction is critical. While tosylates are commonly used, other leaving groups might offer better reactivity or milder reaction conditions, potentially improving the yield and minimizing side reactions.

Cyanide Source: The nature of the cyanide source and the solvent system can impact the nucleophilicity of the cyanide ion and the solubility of the reactants, thereby affecting the reaction rate and yield.

Reaction Conditions: Temperature, reaction time, and the concentration of reactants are key parameters that need to be optimized to maximize the yield and minimize the formation of byproducts.

The following table summarizes representative yields for key transformations in the synthesis of related proline derivatives, which can be considered analogous to the synthesis of this compound.

| Precursor | Reaction | Product | Yield (%) | Reference |

| N-Boc-trans-4-hydroxy-L-proline methyl ester | Oxidation | N-BOC-4-carbonyl-L-proline methyl ester | 94 | guidechem.com |

| N-BOC-4-carbonyl-L-proline methyl ester | Wittig-Horner olefination | N-BOC-4-cyanomethylene-L-proline methyl ester (E/Z mixture) | 85 | guidechem.com |

| N-BOC-4-cyanomethylene-L-proline methyl ester | Diastereoselective hydrogenation | This compound methyl ester | up to 84 (by NMR) | guidechem.com |

Kinetic Profiling of Key Synthetic Steps

Detailed kinetic profiling for the synthesis of this compound is not extensively reported in the public domain. However, based on the proposed reaction mechanisms, a qualitative kinetic profile can be inferred for the key synthetic steps.

SN2 Displacement: The rate of the SN2 reaction is expected to be second order, being first order with respect to both the proline derivative with the leaving group and the cyanide nucleophile.

Rate = k[Proline-LG][CN⁻]

The rate constant, k, would be influenced by the nature of the leaving group (LG), the solvent polarity, and the temperature. A good leaving group will result in a larger rate constant. Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation of the cyanide salt without strongly solvating the cyanide anion, thus enhancing its nucleophilicity.

Hydrogenation: The kinetics of the catalytic hydrogenation of the N-BOC-4-cyanomethylene-L-proline intermediate are more complex. The reaction rate is typically dependent on the concentration of the substrate, the catalyst loading, the hydrogen pressure, and the temperature. The reaction often follows Langmuir-Hinshelwood kinetics, where the rate is dependent on the adsorption of both the substrate and hydrogen onto the catalyst surface.

A simplified rate expression can be given by:

Rate = k * Ccatalyst * f(PH2) * f(Csubstrate)

Where k is the intrinsic rate constant, and the functions f(PH2) and f(Csubstrate) describe the dependence on hydrogen pressure and substrate concentration, respectively. The exact form of these functions depends on the specific catalyst and reaction conditions.

The following table outlines the key kinetic parameters of interest for these reaction steps.

| Reaction Step | Key Kinetic Parameters | Influencing Factors |

| SN2 Displacement | Rate constant (k), Reaction order | Leaving group ability, Nucleophilicity of cyanide, Solvent polarity, Temperature |

| Catalytic Hydrogenation | Rate constant (k), Reaction order with respect to substrate, hydrogen, and catalyst | Catalyst type and loading, Hydrogen pressure, Temperature, Solvent |

Further detailed experimental studies would be required to quantitatively determine the kinetic parameters and build a comprehensive kinetic model for the synthesis of this compound.

Computational Chemistry and Molecular Modeling

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical (QM) calculations are fundamental to understanding the electronic properties of N-BOC-cis-4-Cyanomethyl-L-proline, which in turn govern its reactivity and intermolecular interactions. While specific QM studies on this exact molecule are not extensively published, principles derived from calculations on related N-BOC-proline derivatives and substituted prolines can be applied.

Density Functional Theory (DFT) is a common QM method used to investigate the electronic structure of such molecules. These studies typically focus on optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. For this compound, key aspects to consider would be the electron distribution, orbital energies, and the influence of the cyanomethyl and N-BOC substituents on the proline ring.

Key Electronic Features:

Electron-Withdrawing Effects: The cyanomethyl group at the C4 position is expected to have a significant electron-withdrawing effect. This would influence the charge distribution across the pyrrolidine (B122466) ring, potentially affecting the acidity of the carboxylic acid and the basicity of the nitrogen atom.

N-BOC Group: The N-tert-butoxycarbonyl (BOC) protecting group also influences the electronic environment of the proline nitrogen. Its bulky nature and electronic effects can impact the cis-trans isomerization barrier of the amide bond.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the proline ring and the carboxylate group, while the LUMO may be influenced by the cyano group, suggesting potential sites for nucleophilic and electrophilic attack, respectively.

Conformational Energy Landscape Analysis

The biological activity of proline-containing peptides is intimately linked to the conformational preferences of the proline ring, which exists in two primary puckered states: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituent at the 4-position of the proline ring plays a crucial role in biasing this equilibrium.

For this compound, the cis stereochemistry of the cyanomethyl group dictates a strong preference for a specific ring pucker. Generally, 4S-substituted prolines favor an endo ring pucker. nih.gov This preference arises from stereoelectronic effects, where the substituent seeks to minimize steric clashes and optimize orbital overlap.

Computational methods, such as potential energy surface (PES) scanning and geometry optimization of various conformers, are employed to map the conformational energy landscape. These analyses reveal the relative energies of different puckered states and the energy barriers for interconversion.

Expected Conformational Preferences:

Amide Bond Isomerization: The N-BOC group, in conjunction with the ring pucker, influences the cis-trans isomerization of the prolyl amide bond. While the trans conformation is generally favored in peptides, the energy difference between the cis and trans isomers is smaller for proline than for other amino acids. peptide.com The bulky BOC group can further modulate this equilibrium.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. researchgate.net These simulations are invaluable for understanding the flexibility of the molecule, its solvation properties, and its behavior in the context of a larger peptide or protein.

MD simulations of proline-containing peptides have revealed that the proline ring is not static but undergoes rapid puckering transitions. For this compound, MD simulations could be used to:

Assess Conformational Stability: Quantify the stability of the preferred Cγ-endo pucker and observe any transitions to the less favored exo state.

Analyze Solvent Interactions: Investigate how the molecule interacts with water or other solvents, including the formation of hydrogen bonds with the carboxylate and the cyano group.

Simulate Peptide Dynamics: When incorporated into a peptide, MD simulations can reveal how the cyanomethyl-proline residue influences the local and global conformational dynamics of the peptide chain, including the propensity to form specific secondary structures like β-turns. nih.gov Advanced techniques like Gaussian accelerated molecular dynamics can be used to overcome the high energy barrier of proline isomerization and sample both cis and trans states on a microsecond timescale. researchgate.netacs.org

Rational Design Principles Guided by Computational Methods

The insights gained from computational studies of this compound and related compounds directly inform the rational design of peptidomimetics and other bioactive molecules. nih.gov By understanding the conformational constraints imposed by this substituted proline, medicinal chemists can strategically incorporate it into peptide sequences to achieve desired structural and functional outcomes.

Design Strategies:

Stabilizing Secondary Structures: The strong preference of cis-4-substituted prolines for the endo pucker can be exploited to stabilize specific secondary structures, such as β-turns. nih.gov This is a common strategy in the design of enzyme inhibitors and receptor ligands where a specific conformation is required for binding.

Modulating Bioavailability: The cyanomethyl group can influence the physicochemical properties of a peptide, such as its polarity and ability to cross cell membranes. Computational models can predict these properties and guide the design of analogs with improved pharmacokinetic profiles.

Introducing Novel Interactions: The cyano group can participate in specific non-covalent interactions, such as dipole-dipole interactions or hydrogen bonding, with a biological target. Docking studies and MD simulations can be used to explore and optimize these interactions to enhance binding affinity and selectivity. The use of conformationally restricted amino acids like this compound is a key strategy in medicinal chemistry to enhance protein stability and activity. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. For N-BOC-cis-4-Cyanomethyl-L-proline, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and, crucially, for assigning the cis stereochemistry of the substituents on the proline ring.

While specific spectral data for this compound is not widely published in readily accessible literature, the expected ¹H NMR spectrum would exhibit distinct signals for the protons of the pyrrolidine (B122466) ring, the cyanomethyl group, and the tert-butoxycarbonyl (BOC) protecting group. The coupling constants (J-values) between the protons on the proline ring, particularly between H2, H3, H4, and H5, would be critical in confirming the cis relationship between the carboxyl group at C2 and the cyanomethyl group at C4. Nuclear Overhauser effect (NOE) experiments would provide further definitive proof of the spatial proximity of these substituents.

Mass Spectrometry Techniques for Molecular Identity and Purity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight of 254.28, providing strong evidence for its elemental formula, C₁₂H₁₈N₂O₄.

Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for generating the molecular ion. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming the structure. Expected fragmentation pathways would include the loss of the BOC group (a loss of 100 amu), decarboxylation (a loss of 44 amu), and cleavage of the cyanomethyl group. The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecule's structure, thus verifying its identity and assessing its purity by detecting any potential impurities with different mass-to-charge ratios.

X-ray Crystallography for Solid-State Structure Determination

While solution-state conformation is revealed by NMR, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

A successful single-crystal X-ray diffraction analysis would unequivocally confirm the cis stereochemistry of the substituents on the pyrrolidine ring. It would also reveal the conformation of the five-membered ring, which typically adopts an envelope or twist conformation, and the orientation of the BOC protecting group and the cyanomethyl side chain. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding, would be elucidated. As of the latest available information, a crystal structure for this compound has not been deposited in public databases.

Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC)

The biological activity of chiral molecules is often highly dependent on their enantiomeric purity. Since this compound is derived from L-proline, it is essential to verify that no racemization has occurred during its synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

A specific chiral stationary phase (CSP) would be selected that can differentiate between the L- and D-enantiomers of the compound. By running a sample of the synthesized this compound through the chiral column and monitoring the elution profile, it is possible to quantify the enantiomeric excess (% ee). A single, sharp peak corresponding to the L-enantiomer would indicate high enantiomeric purity. The development of a robust and validated chiral HPLC method is a critical step in the quality control of this compound for any subsequent research or application.

Future Perspectives and Research Directions

Development of Novel Synthetic Routes

While standard methods for synthesizing 4-substituted prolines exist, future research will likely focus on developing more efficient, stereoselective, and scalable routes to N-BOC-cis-4-Cyanomethyl-L-proline and its derivatives.

Advanced Stereoselective Syntheses: A common precursor for 4-substituted prolines is N-Boc-cis-4-hydroxy-L-proline. google.comontosight.aisigmaaldrich.com Future synthetic strategies could refine the conversion of the hydroxyl group into a cyanomethyl group. This typically involves activating the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a cyanide source. Research could focus on optimizing reaction conditions to maximize yield and stereochemical purity, preventing side reactions. researchgate.net Phase-transfer catalysis (PTC) represents another promising avenue, offering direct access to various 4-substituted prolines with high stereocontrol. acs.orgnih.gov Adapting PTC methods for the introduction of the cyanomethyl group could provide a more direct and efficient synthesis.

Catalytic Asymmetric Approaches: De novo synthesis, building the proline ring from acyclic precursors, offers significant flexibility. Emerging methods using cooperative photoredox and Brønsted acid catalysis have enabled the enantioselective synthesis of 3-substituted prolines. acs.org Future work could extend these radical-based cascade reactions to create 4-substituted systems like the cyanomethyl derivative, providing novel and highly controlled access to all possible stereoisomers. acs.orgfrontiersin.org

Flow Chemistry: For scalability and safety, particularly when using cyanide reagents, adapting synthetic routes to continuous flow processes is a key future direction. chimia.chyoutube.com Flow chemistry allows for precise control over reaction parameters, minimizes the handling of hazardous intermediates, and can lead to higher throughput, making the synthesis of this compound more amenable to industrial production. chimia.chpentelutelabmit.com

Exploration of New Applications in Synthetic Methodologies

The cyanomethyl group is a versatile functional handle that can be transformed into several other important chemical moieties, making this compound a valuable scaffold in synthetic chemistry. researchgate.net

Constrained Amino Acid Analogs: The cyanomethyl group can serve as a precursor to other functional groups, thereby creating novel, conformationally restricted amino acid analogs.

Hydrolysis of the nitrile (-C≡N) to a carboxylic acid would yield a constrained analog of glutamic acid.

Reduction of the nitrile to a primary amine (-CH₂-NH₂) would produce a constrained analog of lysine. guidechem.com These non-natural amino acids are highly sought after for incorporation into peptides to control conformation and enhance biological activity. nih.govsigmaaldrich.com

Peptide Chemistry and "Proline Editing": Proline and its analogs play a crucial role in peptide and protein structure. sigmaaldrich.comnih.gov this compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). nih.govthieme-connect.de A particularly exciting future direction is its use in "proline editing," where the cyanomethyl group is modified post-synthesis while the peptide is still on the solid support. nih.govnih.gov This allows for the late-stage diversification of peptides, creating libraries of molecules with varied functionalities for screening in drug discovery. nih.gov

Bioorthogonal Chemistry: The nitrile group itself, or its derivatives, can participate in bioorthogonal reactions. For instance, the nitrile can undergo cycloaddition reactions to form heterocycles like tetrazoles, which can act as metabolically stable mimics of carboxylic acids. The derived amine (from nitrile reduction) can be used for various conjugation chemistries. nih.gov

Advanced Functionalization and Derivatization Strategies

Future research will undoubtedly explore the rich chemistry of the cyanomethyl group and the proline scaffold to generate a diverse library of derivatives with unique properties.

Nitrile Group Transformations: The cyanomethyl group is a gateway to numerous other functionalities. researchgate.net Research can systematically explore its conversion into amides, carboxylic acids, amines, and various heterocyclic systems (e.g., tetrazoles, thiazoles) directly on the proline scaffold.

Palladium-Catalyzed Cross-Coupling: While the cyanomethyl group is the primary point of interest, functionalization at other positions of the proline ring could lead to highly complex and novel structures. For example, methodologies developed for Suzuki and Sonogashira cross-coupling reactions on other proline derivatives could be applied to create dual-functionalized analogs. nih.govthieme.de

Scaffold for Drug Discovery: The pyrrolidine (B122466) moiety is a recognized pharmacophore in medicinal chemistry. researchgate.net this compound can serve as a rigid scaffold for the synthesis of small molecule drugs. The cyanomethyl group can be a key binding element or a point for further elaboration to optimize interactions with biological targets like proteases or to modulate physicochemical properties. nih.govresearchgate.net

Table 1: Potential Derivatizations of the Cyanomethyl Group and Their Applications

| Original Group | Transformation Reaction | Resulting Functional Group | Potential Application |

|---|---|---|---|

| -CH₂-C≡N | Acid/Base Hydrolysis | -CH₂-COOH (Carboxymethyl) | Constrained Glutamic Acid analog for peptide synthesis guidechem.com |

| -CH₂-C≡N | Catalytic Hydrogenation | -CH₂-CH₂-NH₂ (Aminoethyl) | Constrained Lysine analog for peptide synthesis and bioconjugation guidechem.com |

| -CH₂-C≡N | Reaction with Azides (e.g., NaN₃) | -CH₂-CN₄H (Tetrazolylmethyl) | Carboxylic acid isostere with improved metabolic stability |

| -CH₂-C≡N | Partial Hydrolysis | -CH₂-C(=O)NH₂ (Acetamido) | Introduction of a hydrogen-bond donor/acceptor group |

Integration with Emerging Chemical Technologies

To accelerate discovery and expand the utility of this compound, its use should be integrated with cutting-edge chemical technologies.

Automated Synthesis Platforms: The synthesis of peptides and small molecule libraries is increasingly automated. youtube.com Automated flow-based peptide synthesizers can dramatically reduce the time required for chain assembly. pentelutelabmit.com this compound is well-suited for these platforms, enabling the rapid creation of novel peptides. Furthermore, the concept of "proline editing" can be integrated into automated protocols, allowing for on-resin modification of the cyanomethyl group. nih.govnih.gov

Photoredox and Electrochemical Catalysis: These emerging technologies enable novel chemical transformations under mild conditions. sigmaaldrich.comprinceton.edunih.gov Future research could employ photoredox catalysis to achieve C-H functionalization of the proline ring or to facilitate novel cyclization strategies for its synthesis. acs.orgacs.org Photo-initiated organocatalysis, where a catalyst is activated by light, could also be explored for reactions involving this proline derivative. nih.gov

PROTACs and Antibody-Drug Conjugates (ADCs): Proline derivatives are increasingly used as rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs) and ADCs. nih.govmedchemexpress.com The defined stereochemistry of the proline ring helps to control the spatial orientation between the two ends of a PROTAC molecule. explorationpub.com this compound, after deprotection and derivatization of the cyanomethyl group, could serve as a novel, rigid linker scaffold for creating next-generation targeted therapeutics.

Q & A

Q. What is the functional role of the Boc and Fmoc protective groups in N-BOC-cis-4-Cyanomethyl-L-proline during peptide synthesis?

The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are orthogonal protective groups critical for solid-phase peptide synthesis. The Boc group protects the amine moiety, while the Fmoc group shields secondary functional groups (e.g., the cyanomethyl substituent at the 4-position of proline). These groups prevent undesired side reactions during peptide chain elongation and enable sequential deprotection under mild acidic (Boc) or basic (Fmoc) conditions. This ensures precise control over peptide sequence assembly .

Q. How does the cis configuration of the 4-cyanomethyl substituent in this compound influence peptide backbone conformation?

The cis configuration imposes steric constraints on the proline ring, favoring specific dihedral angles in the peptide backbone. This restricts proline’s ability to adopt trans conformations, thereby stabilizing secondary structures like β-turns or polyproline helices. Comparative studies with trans isomers (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester) reveal significant differences in peptide folding kinetics and thermodynamic stability .

Q. What synthetic methodologies are commonly employed to introduce the cyanomethyl group at the 4-position of L-proline?

A key synthetic route involves functionalizing N-Boc-4-oxo-L-proline via nucleophilic addition or substitution. For example:

- Step 1 : React N-Boc-4-oxo-L-proline with trimethylsilyl cyanide (MeSiCN) to form a cyanohydrin intermediate.

- Step 2 : Reduce the intermediate using catalytic hydrogenation or borohydride reagents to yield the cis-4-cyanomethyl derivative. This method achieves diastereomeric purity >95% when conducted under controlled pH and temperature .

Advanced Research Questions

Q. How can researchers optimize diastereomeric purity during the synthesis of this compound?

Diastereomeric purity is highly sensitive to reaction conditions:

- Temperature : Lower temperatures (0–5°C) favor kinetic control, minimizing epimerization.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for cis-selectivity.

- Catalysis : Chiral auxiliaries or asymmetric catalysts (e.g., proline-derived organocatalysts) enhance stereochemical fidelity. Post-synthesis, HPLC or chiral GC analysis is recommended to verify purity .

Q. What experimental strategies can resolve contradictions in data on the biological activity of peptides containing cis-4-cyanomethyl-proline?

Discrepancies may arise from:

- Isomerization during synthesis : Use LC-MS to confirm the absence of trans-cyanomethyl byproducts.

- Solvent-dependent conformational changes : Compare circular dichroism (CD) spectra in aqueous vs. organic solvents.

- Target binding assays : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities under varying conditions. For example, cis-proline residues in cyclic peptides exhibit enhanced rigidity, improving target specificity but reducing solubility in aqueous buffers .

Q. How does the 4-cyanomethyl substituent affect proline’s role in protease resistance and peptide stability?

The electron-withdrawing cyanomethyl group increases the amide bond’s resistance to enzymatic cleavage by sterically hindering protease active sites. Stability assays (e.g., incubation with trypsin/chymotrypsin) show a 3–5-fold increase in half-life compared to unmodified proline. Additionally, the substituent’s hydrophobicity improves membrane permeability in cell-based assays .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.